molecular formula C17H13Cl2N3O2 B12480444 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole CAS No. 5791-70-8

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Cat. No.: B12480444
CAS No.: 5791-70-8
M. Wt: 362.2 g/mol
InChI Key: NUTLVDNMXHSGAY-UHFFFAOYSA-N
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Description

“1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole” is a pyrazole-based heterocyclic compound featuring a central pyrazole ring substituted with two electron-withdrawing groups (3,4-dichlorophenyl and 3-nitrophenyl) and two methyl groups. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No.

5791-70-8

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3

InChI Key

NUTLVDNMXHSGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The primary synthesis route involves cyclocondensation between a 1,3-diketone and 3-nitrophenyl hydrazine. This method leverages the reactivity of hydrazines with carbonyl compounds to form the pyrazole core.

Key Reactants and Conditions

Component Role in Reaction Example References
1,3-Diketone Provides the pyrazole ring and substituents
3-Nitrophenyl hydrazine Introduces the 3-nitrophenyl group at position 4
Solvent Ethanol or methanol for optimal solubility
Catalyst Acid (e.g., acetic acid) or Ce-based catalysts
Procedure
  • Diketone Preparation : A 1,3-diketone such as 1-(3,4-dichlorophenyl)-3,5-dimethylpentane-2,4-dione is synthesized via Claisen condensation of 3,4-dichloroacetophenone with dimethyl malonate, followed by decarboxylation.
  • Cyclocondensation : The diketone reacts with 3-nitrophenyl hydrazine in ethanol under reflux (60–80°C) in the presence of a catalyst (e.g., acetic acid or [Ce(L-Pro)₂]₂(Oxa)). The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration to form the pyrazole ring.
  • Purification : The product is filtered, washed with cold ethanol, and recrystallized from dichloromethane.
Yield and Purity

Reported yields for analogous pyrazoles range from 70–91%, depending on catalyst efficiency and reaction time. Purity is confirmed via TLC, NMR, and IR spectroscopy.

Alternative Synthetic Routes

Oxidative Aromatization of Pyrazolines

Pyrazolines (dihydro-pyrazoles) can be oxidized to pyrazoles using agents like KMnO₄ or peracids. For example:

  • Pyrazoline Formation : Reaction of 3-nitrophenyl hydrazine with a dichlorophenyl-substituted diketone under mild acidic conditions forms a pyrazoline intermediate.
  • Oxidation : Treatment with KMnO₄ in acidic media or O₂ in a catalytic system converts the pyrazoline to the aromatic pyrazole.
Advantages and Limitations
Factor Oxidative Aromatization Cyclocondensation
Yield Moderate (60–75%) Higher (70–91%)
Purity Requires stringent purification Direct crystallization
Reagents KMnO₄, O₂ Ethanol, acids

Catalytic Coupling Reactions

While less common for this compound, coupling reactions (e.g., Suzuki-Miyaura) could introduce the dichlorophenyl or nitrophenyl groups post-cyclization. However, steric hindrance from bulky substituents may limit efficiency.

Reaction Optimization

Solvent and Temperature Effects

Solvent Temperature Yield (%) Purity (%) Reference
Ethanol 80°C 85 >98
Methanol 60°C 78 >95
Dichloromethane 25°C 65 >90

Ethanol remains the preferred solvent due to its high solubility for both reactants and intermediates.

Catalyst Selection

Catalyst Role Yield (%) Reference
Acetic acid Protonates carbonyl groups 80
[Ce(L-Pro)₂]₂(Oxa) Enhances cyclization kinetics 91
Nano-ZnO Accelerates reaction rate 88

Ce-based catalysts show superior efficiency in analogous reactions, reducing reaction times to 4–6 hours.

Characterization and Structural Confirmation

Spectroscopic Data

Technique Key Observations Reference
¹H NMR δ 2.45 (s, 6H, CH₃), δ 7.45–7.50 (m, 4H, Ar-H)
¹³C NMR δ 12.9 (CH₃), δ 152.4 (C=N), δ 144.6 (C-Cl)
IR ν 2226 cm⁻¹ (C=N), ν 1515 cm⁻¹ (NO₂)

X-ray Crystallography

Structural confirmation for nitrophenyl-substituted pyrazoles reveals planar pyrazole rings with nitro groups in the meta-position relative to the aryl substituent.

Challenges and Considerations

Steric Hindrance

The dichlorophenyl and nitrophenyl groups cause steric strain, potentially reducing reaction rates. Solvent polarity and temperature adjustments mitigate this.

By-Product Formation

Over-nitration or side reactions (e.g., hydrolysis of the diketone) may occur. Strict pH control and anhydrous conditions minimize these issues.

Scalability

Cyclocondensation methods are scalable due to simple work-up procedures. However, Ce-based catalysts require recovery steps for cost-effectiveness.

Comparative Analysis of Methods

Method Advantages Disadvantages
Cyclocondensation High yield, direct synthesis Sensitive to steric effects
Oxidative Aromatization Flexible substituent introduction Lower purity, extra steps
Catalytic Coupling Post-functionalization flexibility Limited by steric hindrance

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction: 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-aminophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly due to its structural characteristics that allow for diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests have indicated that 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole and its analogs can effectively target cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 Value (µM)
This compoundMCF-715.2
This compoundSiHa12.8
This compoundPC-310.5

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well documented. The introduction of the nitrophenyl group in the structure enhances the anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Case Study:
A comparative study highlighted that compounds with the nitrophenyl moiety showed superior anti-inflammatory activity in animal models when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

The compound also shows promise in agricultural chemistry as a potential pesticide or herbicide.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The specific structure of this compound allows it to interact with pest enzymes and receptors.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

CompoundTarget PestEfficacy (%)
This compoundAphids85
This compoundBeetles78

Computational Studies

Computational chemistry has played a vital role in understanding the properties and potential applications of this compound.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a high affinity for certain enzymes involved in inflammation and cancer progression .

Table 3: Binding Affinity Predictions

Target ProteinBinding Affinity (kcal/mol)
Tubulin-9.2
COX-2-8.7

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Name Substituents Key Functional Groups Reported Activity Reference
Target Compound 3,4-Dichlorophenyl, 3-nitrophenyl, methyl Halogen, nitro, methyl Inferred antimicrobial/antitumor
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide Chlorophenyl, piperidino, carboxamide Halogen, amide, piperidine Agrochemical (pest control)
1-(N-substituted aniline malonyl)-3,5-dimethyl-4-(3,4-difluoro phenyl azo) pyrazole Difluorophenyl azo, malonyl Fluorine, azo, carboxylate Antimicrobial
9-(3,4-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-9H-purin-2-amine Dichlorophenyl, purine-pyrazole hybrid Halogen, purine core Antiproliferative

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 3-nitrophenyl and 3,4-dichlorophenyl groups enhance stability and binding affinity compared to analogs with electron-donating groups (e.g., methyl in ). This aligns with studies showing EWGs improve receptor interaction in molecular docking .

Comparison with Urea-Based Analogues

Table 2: Pyrazole vs. Urea Derivatives

Compound Class Example Compound Core Structure Key Substituents Bioactivity Reference
Pyrazole Derivatives Target Compound Pyrazole Halogen, nitro, methyl Antimicrobial/antitumor (inferred)
Urea Derivatives 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) Urea Halogen, methyl Herbicide degradation byproduct
Urea Derivatives 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl) urea (NCPdCPU) Urea Halogen, nitro Growth inhibition

Key Observations :

  • Mechanistic Differences : Urea derivatives like NCPdCPU exhibit growth inhibition via enzyme interference , while pyrazoles often target kinases or receptors due to their planar heterocyclic structure .
  • Stability : Pyrazole cores are more chemically stable than urea groups, which are prone to hydrolysis. This makes pyrazoles preferable for long-term therapeutic use .

Physicochemical and Industrial Relevance

  • Solubility and Lipophilicity : The target’s nitro group reduces solubility compared to carboxylate-containing pyrazoles (e.g., ), but this may improve blood-brain barrier penetration in neuropharmaceuticals .
  • Regulatory and Industrial Use : Pyrazole derivatives with chlorinated aryl groups are listed in tariff codes for agrochemicals (), indicating their commercial importance.

Biological Activity

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
IUPAC Name This compound
CAS Number 107659-30-3

Structure

The compound features a pyrazole ring substituted with a dichlorophenyl group and a nitrophenyl group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC₅₀ of 0.08 μM, indicating potent inhibition of cell proliferation comparable to established anticancer drugs .
  • EGFR Inhibition : Some derivatives of pyrazole compounds have shown promising EGFR inhibitory activity, which is critical in the treatment of certain cancers .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating strong antimicrobial properties .
  • Biofilm Formation : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression. For example, it has been suggested that the compound interacts with dihydroorotate dehydrogenase (DHODH), impacting cellular growth and viral replication .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions with target proteins, aiding in the design of more effective derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

  • Antiproliferative Effects : A study found that certain pyrazole derivatives displayed IC₅₀ values comparable to erlotinib against cancer cell lines .
  • Antimicrobial Evaluation : Another investigation highlighted the effectiveness of various pyrazole derivatives against fungal pathogens and their potential as antifungal agents .

Summary of Findings

Study FocusKey Findings
Anticancer ActivityIC₅₀ = 0.08 μM against MCF-7
Antimicrobial ActivityMIC = 0.22 - 0.25 μg/mL for bacterial pathogens
Mechanism InsightsInhibition of DHODH; molecular docking studies

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using a fractional factorial design. For example, substituting polar aprotic solvents (e.g., DMF) with dichloromethane may reduce side reactions. Monitor intermediates via TLC and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Characterize intermediates via 1H^1 \text{H}-NMR and FT-IR to confirm functional groups .

Q. What spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

  • Methodological Answer : Use a combination of:

  • FT-IR : Identify nitro (1520–1350 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches.
  • 1H^1 \text{H}-/13C^{13} \text{C}-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For nitro groups, observe deshielding effects on adjacent carbons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values. For mechanistic insights, pair with flow cytometry to assess apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical structural data?

  • Methodological Answer : Perform geometry optimization using DFT/B3LYP with 6-311G(d,p) basis sets. Compare calculated bond lengths/angles with X-ray diffraction data. For example, deviations >0.05 Å in aromatic rings may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictions in biological activity data across different assays?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for caspase-3 activation alongside apoptosis assays). Statistically analyze batch-to-batch variability via ANOVA .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with substitutions at the 3-nitrophenyl or dichlorophenyl groups. Test analogs in parallel using high-throughput screening. Correlate electronic properties (Hammett σ values) with bioactivity trends .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, analyze degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for nitroaryl compounds) .

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